2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid
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Overview
Description
2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid is an organic compound derived from cyclohexylmercaptan and chloroacetic acid. It contains two thiol functional groups and a carboxylic acid group, making it a versatile molecule for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid typically involves the reaction of cyclohexylmercaptan with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The thiol groups in this compound can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine; mild conditions (room temperature).
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Alkyl halides; presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Thioethers.
Scientific Research Applications
2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of thiol-disulfide exchange reactions.
Medicine: Potential use in drug development due to its thiol groups, which can interact with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid involves its thiol groups, which can form disulfide bonds with other thiol-containing molecules. This interaction can affect the structure and function of proteins and enzymes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
- 2-({1-[(Carboxymethyl)thio]cyclopentyl}thio)acetic acid
- 2-({1-[(Carboxymethyl)thio]cycloheptyl}thio)acetic acid
Comparison: 2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid is unique due to its specific cyclohexyl ring structure, which provides distinct steric and electronic properties compared to its cyclopentyl and cycloheptyl analogs. These differences can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-[1-(carboxymethylsulfanyl)cyclohexyl]sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S2/c11-8(12)6-15-10(16-7-9(13)14)4-2-1-3-5-10/h1-7H2,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWHVJXFUVTCHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(SCC(=O)O)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962620 |
Source
|
Record name | 2,2'-(Cyclohexane-1,1-diyldisulfanediyl)diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4265-54-7 |
Source
|
Record name | NSC18914 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18914 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-(Cyclohexane-1,1-diyldisulfanediyl)diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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